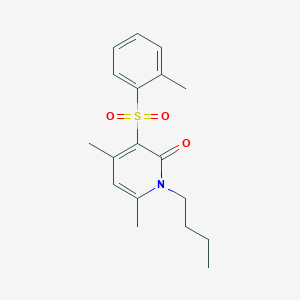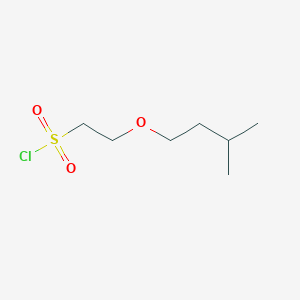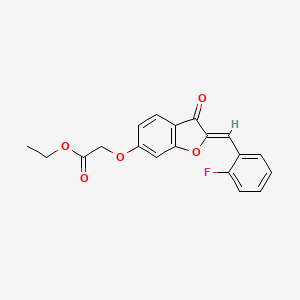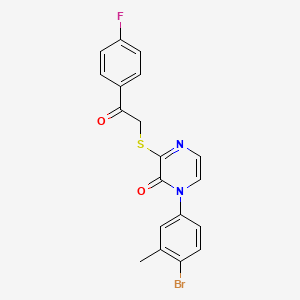
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O3S2 and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models
Compounds structurally similar to the one have been explored for their interactions with specific receptors, such as the CB1 cannabinoid receptor. Studies using molecular orbital methods and conformational analysis have contributed to developing unified pharmacophore models for CB1 receptor ligands. Such research aids in understanding the steric and electrostatic requirements for receptor binding and activity, potentially guiding the design of new therapeutic agents [J. Shim et al., 2002].
Synthesis and Structural Characterization
Research on novel pyrazole carboxamide derivatives, which include structural elements similar to the compound of interest, focuses on their synthesis and characterization through methods like IR, NMR, and X-ray crystallography. These studies not only expand the chemical space of pyrazole derivatives but also provide valuable information on the structural features conducive to biological activity, laying the groundwork for further pharmacological exploration [Hong-Shui Lv et al., 2013].
Antimicrobial and Antifungal Applications
The synthesis and evaluation of new pyrazole and isoxazole derivatives have demonstrated significant antimicrobial and antifungal activities. Such compounds, including (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone derivatives, highlight the potential of pyrazole-based structures in developing new antibacterial and antifungal agents. This research indicates the broader applicability of these chemical scaffolds in addressing various microbial infections [P. Sanjeeva et al., 2022].
Anticancer and Antiviral Research
Compounds related to the queried chemical structure have been synthesized and tested for their antiviral and anticancer activities. Such studies are crucial for identifying new therapeutic agents against challenging diseases like cancer and viral infections. The discovery of compounds with dual antiviral and anticancer properties exemplifies the potential of pyrazole derivatives in contributing to the development of multifunctional pharmaceuticals [Parameshwara Chary Jilloju et al., 2021].
Propiedades
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S2/c1-16-21(17(2)28(25-16)19-8-13-33(30,31)15-19)26-9-11-27(12-10-26)23(29)20-14-32-22(24-20)18-6-4-3-5-7-18/h3-7,14,19H,8-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLBXUSTKWQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2697081.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2697084.png)
![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride](/img/structure/B2697085.png)
![(3-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2697086.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)




![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)
![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2697099.png)

